3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)-
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Overview
Description
3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- is a heterocyclic compound with a triazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by cyclization. One common method involves the reaction of butylhydrazine with benzylideneacetone under acidic conditions to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazolone oxides, while reduction can produce various hydrogenated triazoles. Substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Another triazole derivative with similar properties.
Uniqueness
3H-1,2,4-Triazol-3-one, 4-butyl-2,4-dihydro-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85562-84-1 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-benzyl-4-butyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H17N3O/c1-2-3-9-16-12(14-15-13(16)17)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17) |
InChI Key |
JRAMYNVJVYSGAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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